molecular formula C17H17N3O3 B15056599 3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol

3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol

Cat. No.: B15056599
M. Wt: 311.33 g/mol
InChI Key: CAKBFUPTYCGQBI-UHFFFAOYSA-N
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Description

3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions: The phenol and ethoxy-methoxyphenyl groups are introduced through substitution reactions, often using reagents like phenols, alkyl halides, and methoxy compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different reduced forms.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Phenol Derivatives: Compounds with phenol groups and varying side chains.

    Ethoxy-Methoxyphenyl Compounds: Compounds with similar ethoxy and methoxy substitutions.

Uniqueness

3-(5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

3-[5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C17H17N3O3/c1-3-23-14-8-7-12(10-15(14)22-2)17-18-16(19-20-17)11-5-4-6-13(21)9-11/h4-10,21H,3H2,1-2H3,(H,18,19,20)

InChI Key

CAKBFUPTYCGQBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)O)OC

Origin of Product

United States

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